3-(Pyridin-3-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine
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Overview
Description
3-(Pyridin-3-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine is a heterocyclic compound that features a pyridazine core substituted with pyridinyl and pyrimidinyl piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-3-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine typically involves multi-step reactions. One common approach is the condensation of pyridine-3-carboxaldehyde with pyrimidin-2-yl piperazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: NaOMe, KOtBu
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce dihydropyridazines .
Scientific Research Applications
3-(Pyridin-3-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(pyridin-3-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-2-yl)imidazo[1,5-a]pyridine: Similar in structure but with an imidazo ring instead of a pyridazine ring.
N-(Pyridin-2-yl)amides: Contains a pyridinyl group but differs in the amide linkage.
3-(Pyridin-2-yl)propan-1-ol: Similar pyridinyl group but with a different functional group (alcohol).
Uniqueness
3-(Pyridin-3-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine is unique due to its combination of pyridazine, pyridinyl, and pyrimidinyl piperazine groups, which confer distinct chemical and biological properties. Its potential as a CDK2 inhibitor sets it apart from other similar compounds .
Properties
IUPAC Name |
3-pyridin-3-yl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7/c1-3-14(13-18-6-1)15-4-5-16(22-21-15)23-9-11-24(12-10-23)17-19-7-2-8-20-17/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFVEGWFPRICQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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